molecular formula C10H6O4 B1584910 Chromone-3-carboxylic acid CAS No. 39079-62-4

Chromone-3-carboxylic acid

Cat. No. B1584910
Key on ui cas rn: 39079-62-4
M. Wt: 190.15 g/mol
InChI Key: PCIITXGDSHXTSN-UHFFFAOYSA-N
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Patent
US04196128

Procedure details

The present invention concerns a novel method of preparing these 3-cyanochromones from chromone-3-carboxylic acids. The reaction mechanism of the present invention may best be described by the following reaction scheme: ##STR4## Referring to the reaction scheme, chromone-3-carboxylic acid is initially converted to the acyl chloride by treating with thionyl chloride as disclosed in U.S. Pat. No. 3,849,446 to Von Strandtmann, et al., issued Nov. 19, 1974. The acyl chloride is then converted to the corresponding chromone-3-carboxamide, as disclosed in U.S. Pat. No. 3,862,143. The critical feature of the present invention is the further dehydration of the chromone-3-carboxamide with thionyl chloride in N,N-dimethylformamide to give the desired 3-cyanochromone in a high yield of at least 75%. Generally, a molar excess of thionyl chloride and a 30-40 molar excess of N,N-dimethylformamide are employed.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
3-cyanochromones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
chromone-3-carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
75%

Identifiers

REACTION_CXSMILES
O1C2C(=CC=CC=2)C(=O)C(C(O)=O)=C1.S(Cl)(Cl)=O.[O:19]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[C:22](=[O:29])[C:21]([C:30]([NH2:32])=O)=[CH:20]1>CN(C)C=O>[C:30]([C:21]1[C:22](=[O:29])[C:23]2[C:28](=[CH:27][CH:26]=[CH:25][CH:24]=2)[O:19][CH:20]=1)#[N:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
3-cyanochromones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
chromone-3-carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C(C2=CC=CC=C12)=O)C(=O)O
Step Four
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Six
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C(C2=CC=CC=C12)=O)C(=O)N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C(C2=CC=CC=C12)=O)C(=O)N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mechanism of the present invention may best be described by the following reaction scheme

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=COC2=CC=CC=C2C1=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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